H-DL-Arg-Gly-DL-Asp-DL-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Arg-Gly-DL-Asp-DL-Val-OH is a synthetic peptide composed of the amino acids arginine, glycine, aspartic acid, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-Gly-DL-Asp-DL-Val-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .
Scientific Research Applications
H-DL-Arg-Gly-DL-Asp-DL-Val-OH has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and tissue engineering.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
Mechanism of Action
The mechanism of action of H-DL-Arg-Gly-DL-Asp-DL-Val-OH involves its interaction with specific molecular targets, such as integrins. Integrins are cell surface receptors that mediate cell adhesion and signaling. The peptide binds to integrins, triggering a cascade of intracellular events that influence cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
H-Gly-DL-Asp-OH: Another peptide with similar amino acid composition but different sequence.
H-Arg-Gly-Asp-Ser: A peptide known for its role in cell adhesion and signaling.
H-Gly-Arg-Gly-Asp-Ser-NH2: A modified peptide with enhanced stability and biological activity
Uniqueness
Its ability to interact with integrins and influence cell behavior makes it particularly valuable in biomedical research .
Properties
IUPAC Name |
2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNRBNZIOBQHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.